1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone

Description

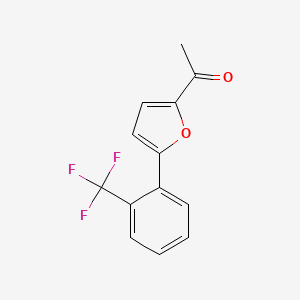

1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone is an acetophenone derivative featuring a furan ring substituted at the 2-position with an acetyl group and at the 5-position with a 2-(trifluoromethyl)phenyl group. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan ring contributes to π-conjugation and reactivity .

Properties

IUPAC Name |

1-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c1-8(17)11-6-7-12(18-11)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMYOASMTISUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and furan derivatives.

Reaction Conditions: The key reaction involves the formation of a carbon-carbon bond between the furan ring and the phenyl ring.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group and the furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Biological Activities

Research indicates that derivatives of 1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds derived from this structure can inhibit the growth of various microbial strains, making them potential candidates for new antimicrobial agents.

- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines, with some derivatives demonstrating promising results in reducing cell viability, as indicated by IC50 values .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including:

- Knoevenagel Condensation : This reaction allows for the formation of various derivatives that can further enhance biological activity.

- Suzuki Coupling Reactions : This method enables the preparation of 2-trifluoromethyl aryl or heteroaryl derivatives, expanding the scope of potential medicinal applications.

Agrochemical Applications

The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound suitable for development as agrochemicals. Research suggests that these compounds can serve as effective pesticides or herbicides due to their ability to interact with biological targets in plants and pests.

Food Chemistry

Furan derivatives, including this compound, have applications in food chemistry due to their flavoring properties and stability under various conditions. The compound's unique structure allows it to be used as a flavor enhancer or preservative in food products.

Case Study 1: Antitumor Activity

A series of synthesized derivatives were tested against glioblastoma cell lines. The study revealed that certain compounds exhibited IC50 values below 10 µM, indicating potent cytotoxicity. The mechanism was linked to apoptosis induction, confirmed through Annexin V-FITC assays .

Case Study 2: Antimicrobial Properties

In another investigation, various derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes.

Pathways Involved: The compound may modulate various biochemical pathways by binding to specific receptors or enzymes, influencing their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethylphenyl Substitutions

1-[2-(Trifluoromethyl)phenyl]ethanone (CAS 17408-14-9)

- Structure : Benzene ring substituted with a trifluoromethyl group at the 2-position and an acetyl group at the 1-position.

- Key Differences : Lacks the furan ring, resulting in reduced conjugation and altered reactivity.

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS 1131605-31-6)

- Structure : Benzene ring with bromine at the 2-position and trifluoromethyl at the 4-position, coupled with an acetyl group.

- Properties: Boiling point: 258.8°C (predicted); density: 1.564 g/cm³. The bromine substituent may increase molecular weight and alter solubility compared to the non-halogenated target compound .

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1125812-58-9)

- Structure : Benzene ring with chlorine at the 3-position and trifluoromethyl at the 5-position, with a trifluoroacetyl group.

- Key Differences : Additional trifluoromethyl group on the acetyl moiety enhances electron-withdrawing effects.

Furan-Containing Analogues

1-(5-Methyl-2-furyl)ethanone (CAS 1193-79-9)

- Structure : Furan ring with a methyl group at the 5-position and acetyl at the 2-position.

- Key Differences : Lacks the trifluoromethylphenyl group, reducing steric hindrance and lipophilicity.

- Properties : Simpler synthesis and lower molecular weight (C₇H₈O₂) compared to the target compound. Used in flavoring agents due to its volatility .

1-(1-Aminonaphtho[2,1-b]furan-2-yl)ethanone

Piperazine-Linked Analogues

2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o)

- Structure : Combines a trifluoromethylphenylsulfonyl-piperazine moiety with a tetrazole-thioacetone group.

- Key Differences : Piperazine and sulfonyl groups introduce hydrogen-bonding capacity and rigidity.

- Properties : Melting point: 154–156°C; ESI-HRMS: 558.08337. Exhibits antiproliferative activity in preliminary assays .

2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)

Comparative Data Table

Key Findings and Implications

Trifluoromethyl Effects: The 2-(trifluoromethyl)phenyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogues .

Furan vs.

Piperazine Linkers : Piperazine-containing derivatives (e.g., 7o) show promise in antiproliferative activity, though synthetic complexity increases .

Halogenation : Bromine or chlorine substituents (e.g., CAS 1131605-31-6) introduce sites for further functionalization but may reduce solubility .

Biological Activity

1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone is a unique organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further linked to a furan ring and an ethanone moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate various biochemical pathways, influencing cellular responses and biological effects.

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have shown potential cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values indicate significant inhibition of cell growth at micromolar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 4.5 |

| MCF-7 | 4.0 |

| HeLa | 5.0 |

These findings indicate that the compound could be a promising candidate for further development as an anticancer agent .

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated a series of trifluoromethylated compounds, including derivatives of this compound). The research focused on structure-activity relationships (SAR), revealing that modifications to the phenyl and furan rings significantly impacted biological activity. The study highlighted the importance of the trifluoromethyl group in enhancing potency against cancer cell lines .

Another investigation assessed the compound's effects on specific biochemical pathways involved in apoptosis and cell proliferation. Results indicated that treatment with this compound led to increased levels of pro-apoptotic markers in treated cells compared to controls, suggesting a mechanism involving induction of apoptosis .

Safety and Toxicology

While promising, it is essential to consider the safety profile of this compound. Initial toxicological assessments are necessary to determine any adverse effects associated with its use. Standard procedures include evaluating acute toxicity, mutagenicity, and long-term exposure effects.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone, and what are critical reaction parameters?

- Methodology : The synthesis typically involves Friedel-Crafts acylation or Grignard reactions to introduce the trifluoromethylphenyl group. For example, trifluoromethylphenyl intermediates can be synthesized via isopropylmagnesium chloride-mediated coupling with halogenated aryl precursors under controlled temperatures (-5°C to 0°C) . Cyclization steps using acid catalysts (e.g., BF₃·Et₂O) may follow to form the furan-ethanone framework . Key parameters include solvent choice (tetrahydrofuran for Grignard reactions), temperature control, and stoichiometric ratios to minimize side reactions.

Q. What spectroscopic techniques are recommended for structural elucidation and purity assessment?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions and furan/trifluoromethylphenyl integration .

- GC-MS : For volatility assessment and fragmentation pattern analysis, referencing databases like NIST Standard Reference Data .

- IR Spectroscopy : Identification of carbonyl (C=O) and aromatic C-F stretches (1100–1200 cm⁻¹) .

- Chromatography : HPLC or GC with non-polar columns (e.g., DB-1) for purity evaluation .

Q. What are the key physicochemical properties (e.g., boiling point, solubility) of this compound?

- Data :

- Boiling Point : Estimated via analogy to similar trifluoromethyl-substituted ethanones (e.g., 282°C for a dichloro-fluoro derivative under reduced pressure) .

- Solubility : Likely low polarity due to the trifluoromethyl group; soluble in THF, DCM, or DMSO based on structural analogs .

- LogP : Predicted to be >3.0 using computational tools (e.g., ACD/Labs Percepta) due to hydrophobic trifluoromethyl and aryl groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for structurally related ethanones .

- PPE : Gloves (nitrile) and goggles to prevent skin/eye contact .

- Storage : Inert atmosphere (N₂/Ar) to avoid degradation, as trifluoromethyl groups may hydrolyze under humidity .

Advanced Questions

Q. How can computational chemistry predict the electronic effects of the trifluoromethyl group on reactivity?

- Methodology :

- DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .

- Solvent Modeling : COSMO-RS to predict solubility and solvation effects in reaction media .

Q. What strategies resolve contradictions in reported stability data under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to stressed conditions (e.g., 40°C/75% RH) and monitor decomposition via LC-MS .

- Kinetic Analysis : Arrhenius plots to extrapolate shelf-life, focusing on hydrolytic degradation pathways of the trifluoromethyl group .

- Cross-Validation : Compare results across multiple analytical labs to isolate methodological biases .

Q. How does the trifluoromethylphenyl moiety influence biological activity in pharmacological assays?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., methyl, chloro) and compare IC₅₀ values in cytotoxicity assays .

- Metabolic Stability : Incubate with liver microsomes to assess resistance to oxidative metabolism, leveraging the trifluoromethyl group’s inertness .

- Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity to therapeutic targets (e.g., kinases) .

Q. What reaction engineering approaches optimize yield in multi-step syntheses?

- Methodology :

- Flow Chemistry : Continuous reactors to enhance heat/mass transfer during exothermic steps (e.g., Grignard additions) .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃) for acylation efficiency and regioselectivity .

- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time reaction control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.